N-Hydroxy-4-phenoxybenzimidoyl Chloride
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Overview
Description
N-Hydroxy-4-phenoxybenzimidoyl Chloride is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are heterocyclic aromatic compounds that consist of a benzene ring fused to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-4-phenoxybenzimidoyl Chloride typically involves the reaction of 4-phenoxybenzoic acid with hydroxylamine hydrochloride in the presence of a dehydrating agent such as thionyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The general reaction scheme is as follows:
Formation of 4-phenoxybenzoyl chloride: 4-phenoxybenzoic acid is treated with thionyl chloride to form 4-phenoxybenzoyl chloride.
Reaction with hydroxylamine: The 4-phenoxybenzoyl chloride is then reacted with hydroxylamine hydrochloride to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-4-phenoxybenzimidoyl Chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can replace the chloride group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution with an amine may produce an amide derivative.
Scientific Research Applications
N-Hydroxy-4-phenoxybenzimidoyl Chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: It is explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N-Hydroxy-4-phenoxybenzimidoyl Chloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the inhibition of microbial proliferation .
Comparison with Similar Compounds
Similar Compounds
N-Hydroxybenzimidazole: Similar in structure but lacks the phenoxy group.
4-Phenoxybenzamide: Contains the phenoxy group but lacks the N-hydroxy and chloride functionalities.
Uniqueness
N-Hydroxy-4-phenoxybenzimidoyl Chloride is unique due to its combination of the N-hydroxy, phenoxy, and chloride functionalities. This unique structure allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .
Properties
Molecular Formula |
C13H10ClNO2 |
---|---|
Molecular Weight |
247.67 g/mol |
IUPAC Name |
N-hydroxy-4-phenoxybenzenecarboximidoyl chloride |
InChI |
InChI=1S/C13H10ClNO2/c14-13(15-16)10-6-8-12(9-7-10)17-11-4-2-1-3-5-11/h1-9,16H |
InChI Key |
WFTRHYPZWHCURS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=NO)Cl |
Origin of Product |
United States |
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